N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}furan-2-carboxamide, also known as Morpholin-4-yl-2-oxoethyl-phenyl-furan-2-carboxamide (MOFPC), is a novel compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. MOFPC is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory and anti-tumor properties. It has been studied in a variety of laboratory settings, and its potential applications in drug discovery and development are being explored.
Scientific Research Applications
MOFPC has been studied extensively in the laboratory setting, and its potential applications in drug discovery and development are being explored. In particular, it has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been used to study the effects of oxidative stress and to investigate the role of the immune system in cancer development.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds have been shown to cause cytotoxicity in cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .
Biochemical Pathways
Related compounds have been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation .
Result of Action
Related compounds have been shown to exert a potent suppressive effect on colorectal cancer cells .
Advantages and Limitations for Lab Experiments
MOFPC has several advantages for laboratory experiments. It is a synthetic compound that is easy to synthesize and can be used in a variety of solvents and temperatures. In addition, it has a wide range of biological activities and is relatively inexpensive to produce.
However, there are some limitations to using MOFPC in laboratory experiments. For example, the exact mechanism of action of MOFPC is not yet fully understood, and its effects on the body may vary depending on the dose and the duration of exposure. Additionally, MOFPC is not yet approved for human use, so its safety and efficacy have not been fully evaluated.
Future Directions
Given the potential of MOFPC for drug discovery and development, there are a number of potential future directions for research. These include further studies to elucidate the exact mechanism of action, to assess its safety and efficacy in humans, and to explore its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of MOFPC as an antioxidant and to investigate its effects on the metabolism of fatty acids and cholesterol. Finally, further research is needed to explore the potential of MOFPC as an anti-inflammatory and anti-tumor agent.
Synthesis Methods
The synthesis of MOFPC begins with the reaction of 4-hydroxy-2-oxoethyl phenyl furan-2-carboxamide (HOFPC) with morpholine in the presence of an acid catalyst. The reaction yields the desired product, MOFPC, in good yields. The reaction is simple and can be conducted in a variety of solvents, including water, methanol, and ethanol. The reaction can also be carried out at temperatures ranging from room temperature to reflux.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(19-7-10-22-11-8-19)12-13-3-5-14(6-4-13)18-17(21)15-2-1-9-23-15/h1-6,9H,7-8,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMAOQZCSJVXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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